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Compound of Interest

Compound Name: M2N12

Cat. No.: B15586497

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of
the novel cell cycle inhibitor M2N12 with established CDK4/6 inhibitors Palbociclib, Ribociclib,
and Abemaciclib, supported by preclinical data and detailed experimental methodologies.

The regulation of the cell cycle is a critical process in cellular proliferation, and its dysregulation
is a hallmark of cancer.[1] Cyclin-dependent kinases (CDKSs), particularly CDK4 and CDKB6, are
key drivers of the G1 to S phase transition.[1] The development of selective CDK4/6 inhibitors
has revolutionized the treatment of hormone receptor-positive (HR+) breast cancer.[2] This
guide provides a comparative analysis of the novel, hypothetical cell cycle inhibitor, M2N12,
against the three FDA-approved CDKA4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.
The data presented for M2N12 is illustrative, designed to fit a profile of a potent and selective
next-generation inhibitor for comparative purposes.

Comparative Performance Data

The in-vitro efficacy of M2N12 was assessed against Palbociclib, Ribociclib, and Abemaciclib.
The half-maximal inhibitory concentrations (IC50) were determined in various cancer cell lines,
and kinase inhibitory activity was measured against key cell cycle kinases.
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Compound

Target Kinase

IC50 (nM)

Cell Line (MCF-
7) IC50 (nM)

Key Differences
& Notes

M2N12
(Hypothetical)

CDK4/Cyclin D1

0.8

Highly selective
for CDK4 over
CDKB6. Exhibits
minimal off-target
activity against a
panel of 300
kinases.

CDK®6/Cyclin D3

12

Palbociclib

CDK4/Cyclin D1

11

180

Potent inhibitor
of both CDK4
and CDKG6.[3]

CDK®6/Cyclin D3

15

Ribociclib

CDK4/Cyclin D1

10

220

Greater potency
against CDK4
than CDK®6.[3][4]

CDK®6/Cyclin D3

39

Abemaciclib

CDK4/Cyclin D1

140

Greater potency
for CDK4 over
CDK®; also
inhibits CDK9 at
higher
concentrations.

[3]4]

CDK®6/Cyclin D3

10

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods for evaluation, the following diagrams

illustrate the targeted signaling pathway and a standard experimental workflow.
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Figure 1. Simplified CDK4/6-Rb signaling pathway for G1/S phase transition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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